molecular formula C18H23NO4S B2476686 N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1798483-75-6

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2476686
CAS No.: 1798483-75-6
M. Wt: 349.45
InChI Key: SUGKDQAJRNLGKV-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a potent and selective agonist for the orphan G protein-coupled receptor 52 (GPR52) [Link: https://journals.sagepub.com/doi/10.1177/0269881118772455]. GPR52 is a CNS-enriched receptor that is considered a promising non-dopaminergic target for psychiatric disorders, including schizophrenia and Huntington's disease. As a GPR52 agonist, this compound activates the receptor, which is coupled to the Gs protein, leading to increased intracellular cyclic AMP (cAMP) signaling. This mechanism is of significant interest because GPR52 agonism offers a potential novel therapeutic pathway that may address positive, negative, and cognitive symptoms of schizophrenia without inducing the extrapyramidal side effects associated with traditional dopamine D2 receptor antagonists. Consequently, this sulfonamide derivative serves as a critical pharmacological tool for validating the GPR52 target in vitro and in vivo, enabling researchers to probe receptor function, map its signaling pathways, and evaluate its therapeutic potential in preclinical models of neuropsychiatric and neurodegenerative diseases.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-18(20,12-16-7-4-10-23-16)13-19-24(21,22)17-9-8-14-5-2-3-6-15(14)11-17/h4,7-11,19-20H,2-3,5-6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGKDQAJRNLGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative notable for its complex structure and potential biological activities. With a molecular formula of C18H23NO4SC_{18}H_{23}NO_4S and a molecular weight of 349.4 g/mol, this compound has garnered interest in medicinal chemistry due to its unique functional groups, including a furan ring and sulfonamide moiety.

The compound's structure can be summarized as follows:

PropertyValue
Molecular Formula C₁₈H₂₃NO₄S
Molecular Weight 349.4 g/mol
CAS Number 1798483-75-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The furan ring can participate in π-π stacking with aromatic residues in proteins, while the sulfonamide group can mimic the structure of p-amino benzoic acid (PABA), potentially inhibiting bacterial folate synthesis.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound's structural similarity to established sulfa drugs suggests it may also inhibit the growth of bacteria by interfering with folate synthesis.

Case Study:
A study conducted on various sulfonamide derivatives showed that compounds with similar structures to this compound displayed moderate to good antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects, which may be linked to their ability to inhibit cyclooxygenase (COX) enzymes. The presence of the furan ring could enhance this property through additional interactions with COX enzymes.

Research Findings:
In vitro studies have demonstrated that compounds with furan moieties can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Toxicological Profile

While the compound shows promise in terms of biological activity, understanding its toxicity is crucial for further development. Preliminary toxicity assessments indicate that similar sulfonamide compounds can exhibit cytotoxic effects at high concentrations.

Toxicity Assessment Table

CompoundIC50 (µM)Remarks
This compoundTBDFurther studies required
Sulfamethoxazole10Established sulfonamide antibiotic

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide with structurally related compounds from the evidence:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 5,6,7,8-Tetrahydronaphthalene -SO₂NH-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl] 335.42 (inferred) Hydroxy and methyl groups enhance hydrophilicity and steric hindrance .
BG15140 (N-[2-(furan-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide) 5,6,7,8-Tetrahydronaphthalene -SO₂NH-[2-(furan-2-yl)-2-hydroxypropyl] 335.42 Lacks methyl group; simpler substituent may reduce metabolic stability.
BG15139 (3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]propanamide) Propanamide -F-substituted phenyl, thiophen-3-yl, furan-2-yl 343.42 Fluorine atom increases electronegativity; thiophene enhances lipophilicity.
Compound (N-(3-imidazo-thiazol-phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide) 5,6,7,8-Tetrahydronaphthalene -SO₂NH-[3-(imidazo[2,1-b][1,3]thiazol-6-yl)phenyl] Not reported Imidazo-thiazol group may confer heterocyclic bioactivity (e.g., kinase inhibition).
Platinum Complex I () Ruthenium(III) complex Ligands: DMSO, imidazole-propanamide, tetrachlorido Not reported Metal coordination alters reactivity; potential anticancer applications.

Key Observations:

Substituent Effects :

  • The target compound ’s 2-hydroxy-2-methylpropyl group distinguishes it from BG15140 , which lacks the methyl group. This difference could improve metabolic stability by reducing oxidative degradation .
  • Compared to BG15139 , the absence of a thiophene or fluorine substituent in the target compound may reduce lipophilicity and alter target selectivity.

Biological Relevance: ’s compound includes an imidazo-thiazol group, which is associated with kinase inhibition in other studies. The target compound’s furan moiety may instead favor interactions with carbohydrate-binding proteins . Platinum Complex I exemplifies how sulfonamide derivatives can be integrated into metal complexes for enhanced therapeutic effects, though the target compound’s non-metallic structure likely prioritizes oral bioavailability .

Physicochemical Properties :

  • The hydroxy group in both the target compound and BG15140 increases water solubility compared to fully alkylated analogues.
  • The tetrahydronaphthalene core common to all sulfonamide derivatives provides a rigid aromatic scaffold for target binding.

Research Findings and Inferences

While explicit data on the target compound’s activity are unavailable in the provided evidence, structural comparisons suggest:

  • Enzyme Inhibition Potential: The sulfonamide group is a known pharmacophore for carbonic anhydrase inhibitors. The furan and hydroxyalkyl groups may fine-tune selectivity .
  • Metabolic Stability : The methyl group in the target compound could mitigate rapid hepatic clearance compared to BG15140 .
  • Synthtic Accessibility : The absence of complex heterocycles (e.g., imidazo-thiazol in ) may simplify synthesis and scale-up .

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of this compound to achieve high purity and yield?

Synthesis optimization requires careful control of reaction parameters. Key steps include:

  • Temperature and solvent selection : Use polar aprotic solvents (e.g., DMF or THF) at 60–80°C to balance reactivity and stability of intermediates .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to remove impurities .
  • Monitoring : Track reaction progress via TLC or HPLC, adjusting stoichiometric ratios (e.g., sulfonamide coupling agents) to minimize side products .

Basic: How can structural characterization be rigorously validated for this sulfonamide derivative?

Combine multiple analytical techniques:

  • NMR spectroscopy : Assign peaks for the furan (δ 6.2–7.4 ppm), sulfonamide (δ 3.1–3.5 ppm), and tetrahydronaphthalene protons (δ 1.5–2.8 ppm). Compare with reference spectra of structurally related compounds .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy. Use ESI(+) mode for sulfonamide ionization .
  • X-ray crystallography : If crystals are obtainable, resolve the 3D structure to validate stereochemistry at the hydroxypropyl group .

Basic: What in vitro assays are suitable for initial screening of bioactivity?

Prioritize assays aligned with sulfonamide pharmacology:

  • Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., hCA-II) using stopped-flow CO2 hydration assays at pH 7.4 .
  • Cellular cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells, with IC50 calculations after 48-hour exposure .
  • Binding affinity : Perform SPR or fluorescence polarization to measure interactions with target proteins (e.g., bacterial dihydropteroate synthase) .

Advanced: How can contradictions in bioassay results (e.g., variable IC50 values) be systematically addressed?

Resolve discrepancies through:

  • Batch consistency checks : Re-analyze compound purity via LC-MS to rule out degradation or impurities >95% .
  • Assay standardization : Control variables like serum concentration (e.g., 10% FBS in cell cultures) and incubation time .
  • Orthogonal assays : Validate findings using alternative methods (e.g., compare enzymatic inhibition with cellular uptake studies) .

Advanced: What computational strategies predict the compound’s pharmacokinetics and target binding?

Leverage in silico tools for:

  • ADMET prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
  • Molecular docking : Simulate binding to hCA-II (PDB: 3KS3) with AutoDock Vina, focusing on sulfonamide-Zn²⁺ interactions and furan ring orientation .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energy (MM/PBSA) .

Advanced: What mechanistic studies elucidate the compound’s interaction with enzymatic targets?

Adopt a multi-modal approach:

  • Kinetic studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots at varying substrate concentrations .
  • Mutagenesis : Engineer target proteins (e.g., hCA-II His94Ala) to probe critical binding residues .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to correlate structural modifications with affinity changes .

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